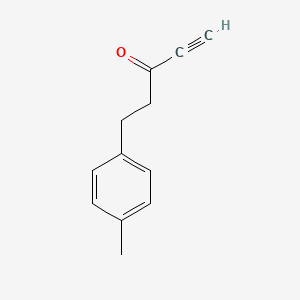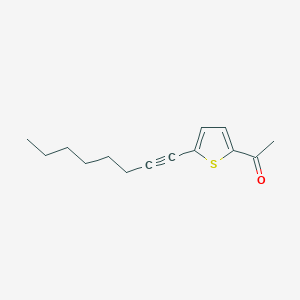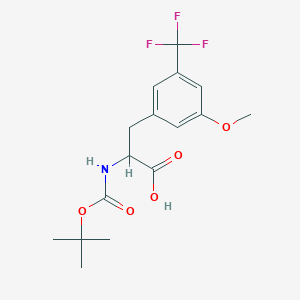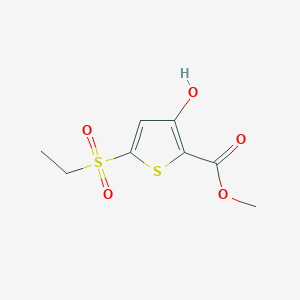
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide is a chemical compound that features a pyridazine ring substituted with a chloro group and an oxetane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products would vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced derivatives of the pyridazine ring.
Hydrolysis: 6-chloropyridazine-3-carboxylic acid and oxetan-3-amine.
科学的研究の応用
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-chloro-6-(oxetan-3-yl)pyridazine: Similar structure but lacks the carboxamide group.
6-chloropyridazine-3-carboxamide: Similar structure but lacks the oxetane moiety.
N-(oxetan-3-yl)pyridazine-3-carboxamide: Similar structure but lacks the chloro group.
Uniqueness
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide is unique due to the presence of both the chloro group and the oxetane moiety, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C8H8ClN3O2 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-2-1-6(11-12-7)8(13)10-5-3-14-4-5/h1-2,5H,3-4H2,(H,10,13) |
InChIキー |
QPLVDCFGVNRTCQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)NC(=O)C2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















